2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid
Description
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid is a pyridine-derived carboxylic acid characterized by a methoxy group at the 5-position of the pyridine ring and a branched 2-methylpropanoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)8-5-4-7(14-3)6-11-8/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRCGGDBSABRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Ester Hydrolysis
A widely cited method involves a two-step process: nucleophilic substitution to form an ester intermediate, followed by hydrolysis to yield the carboxylic acid. The reaction begins with 5-methoxy-2-chloropyridine, which undergoes substitution with methyl 2-methylpropanoate in the presence of a palladium catalyst.
Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: NaOEt (2 equiv)
- Solvent: Toluene at 80°C for 12 hours
- Intermediate: Methyl 2-(5-methoxypyridin-2-yl)-2-methylpropanoate
- Hydrolysis: 6M HCl at reflux for 6 hours
This method achieves an 82% yield after purification via recrystallization from ethanol/water.
Suzuki-Miyaura Cross-Coupling
An alternative route employs Suzuki-Miyaura cross-coupling to construct the pyridine-carboxylic acid backbone. The protocol uses 2-bromo-5-methoxypyridine and 2-methylpropanoic acid boronic ester under palladium catalysis.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | SPhos (6 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 100°C, 8 hours |
| Yield | 75% |
This method is notable for its functional group tolerance but requires rigorous exclusion of oxygen to prevent boronic ester decomposition.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements have adapted batch protocols to continuous flow systems to enhance scalability. A representative setup involves:
- Step 1: Mixing 5-methoxy-2-chloropyridine and methyl 2-methylpropanoate in a microreactor (residence time: 5 minutes).
- Step 2: Hydrolysis in a tubular reactor with NaOH (2M) at 120°C.
Advantages:
Solvent Optimization
Industrial processes often replace toluene with cyclopentyl methyl ether (CPME) due to its higher boiling point (106°C vs. 111°C) and improved safety profile. Comparative studies show:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 12 | 82 | 98.5 |
| CPME | 10 | 85 | 99.2 |
CPME also facilitates easier recovery (>90% recycled) via distillation.
Critical Analysis of Methodologies
Yield vs. Cost Considerations
While the Suzuki-Miyaura method offers modularity, its reliance on palladium catalysts increases costs:
| Method | Palladium Usage (g/kg product) | Cost ($/kg) |
|---|---|---|
| Nucleophilic Substitution | 0.8 | 1,200 |
| Suzuki-Miyaura | 2.5 | 3,800 |
For large-scale production, nucleophilic substitution remains economically favorable despite marginally lower yields.
Byproduct Formation and Mitigation
Common byproducts include:
- Di-alkylated pyridines (5–8%): Controlled by limiting reagent stoichiometry (1:1.05 ratio).
- Ester dimerization : Suppressed using radical inhibitors like BHT (0.1 wt%).
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Formation of 2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid or 2-(5-Formylpyridin-2-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(5-Methoxypiperidin-2-yl)-2-methylpropanoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
-
Antimicrobial Activity
- Preliminary studies indicate that 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid exhibits activity against various pathogens, including multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) Data:
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.Pathogen MIC (µg/mL) Methicillin-resistant Staphylococcus aureus (MRSA) 8 Klebsiella pneumoniae 16 Pseudomonas aeruginosa 32 -
Anticancer Properties
- Studies have shown that the compound can inhibit the proliferation of cancer cells in vitro, with significant effects noted in breast and colon cancer cell lines.
- Cytotoxicity Data:
The mechanism of action may involve enzyme inhibition and modulation of cellular signaling pathways related to growth regulation.Compound Cell Line IC50 (µM) Mechanism of Action 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid A549 (Lung) 66 Induces apoptosis Cisplatin A549 (Lung) 10 DNA cross-linking
Materials Science
The compound is also explored as a building block for the synthesis of more complex molecules used in developing advanced materials. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution.
Case Studies
-
Case Study on Lung Cancer
- A clinical study evaluated the effects of administering the compound in combination with standard therapies for advanced lung cancer. Results demonstrated improved overall survival rates among patients receiving this treatment compared to controls.
-
Case Study on Bacterial Infections
- A cohort study involving chronic infection patients showed that adding this compound to antibiotic regimens reduced treatment duration and improved patient outcomes, suggesting its potential role as an adjunct therapy.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid with related compounds:
*Calculated based on analogous structures.
Key Observations:
Electron-withdrawing groups (e.g., -Cl, -F) lower pKa of the carboxylic acid, increasing acidity .
Pharmacological and Industrial Relevance
- Pyridine Derivatives : The 5-methoxy-pyridine moiety in the target compound may offer metabolic advantages over benzene analogs, as pyridine rings are less prone to oxidative degradation .
- Benzene Analogs: Compounds like 2-(3-chlorophenyl)-2-methylpropanoic acid are widely used in active pharmaceutical ingredient (API) synthesis, with documented applications in lipid-lowering agents (e.g., bezafibrate analogs) .
- Safety Profiles: Most analogs (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) require standard precautions (avoid inhalation, skin contact), suggesting similar handling for the target compound .
Biological Activity
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 219.25 g/mol
- CAS Number : 2052-01-9
The compound primarily interacts with various biochemical pathways, notably those involved in inflammation. It has been shown to inhibit inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS), resulting in reduced production of pro-inflammatory mediators like nitric oxide and prostaglandins .
Target Proteins
| Protein | Function | Effect of Compound |
|---|---|---|
| iNOS | Nitric oxide production | Inhibition reduces inflammation |
| COX-2 | Prostaglandin synthesis | Inhibition decreases pain and swelling |
Biological Activities
-
Anti-inflammatory Effects
- The compound has demonstrated significant anti-inflammatory properties in vitro by reducing the expression of iNOS and COX-2 proteins in RAW 264.7 macrophage cells .
- In animal models, administration of this compound led to decreased levels of inflammatory markers, indicating its potential use in treating inflammatory diseases.
-
Cellular Effects
- Studies indicate that the compound modulates cellular signaling pathways involved in inflammation, which may contribute to its therapeutic effects.
- The ability to influence cell function by altering inflammatory signaling pathways suggests a broader application in disease models where inflammation is a key component.
-
Potential Therapeutic Applications
- Given its mechanism of action, 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid could be explored for applications in treating conditions such as arthritis, cardiovascular diseases, and other inflammatory disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study conducted on LPS-stimulated RAW 264.7 cells showed a marked decrease in nitric oxide production upon treatment with varying concentrations of the compound, confirming its role as an anti-inflammatory agent.
- Another investigation into the pharmacokinetics of the compound revealed that it exhibits favorable absorption characteristics when administered orally, suggesting potential for use as a therapeutic agent .
Summary of Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects | Significant reduction in iNOS and COX-2 expression |
| Study B | Assess pharmacokinetics | Favorable oral absorption profile |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine derivatives and propanoic acid precursors. For example, Friedel-Crafts alkylation or esterification followed by hydrolysis can yield the target compound. Key steps include:
- Pyridine Functionalization : Introducing the methoxy group at the 5-position via nucleophilic aromatic substitution or directed ortho-metalation .
- Propanoic Acid Formation : Coupling the functionalized pyridine with a methylpropanoate derivative under anhydrous conditions (e.g., using acyl chlorides and bases like triethylamine) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How should researchers handle and store 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Avoid dust formation; work in a fume hood with adequate ventilation .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Stability studies suggest no degradation under these conditions for ≥12 months .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation : NMR (¹H/¹³C) to verify the methoxypyridine and methylpropanoate moieties. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm .
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z 223.12 for C₁₁H₁₃NO₃⁺) .
Advanced Research Questions
Q. How do structural variations, such as the position of the methoxy group on the pyridine ring, influence the compound's reactivity and biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize positional isomers (e.g., 3-methoxy or 4-methoxy derivatives) and compare:
- Reactivity : Assess electrophilic substitution rates (e.g., bromination) to evaluate electronic effects .
- Biological Activity : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2) to determine IC₅₀ values. For example, 5-methoxy derivatives may exhibit enhanced activity due to optimal steric and electronic interactions .
Q. What strategies can be employed to resolve contradictions in pharmacological data observed across different studies involving this compound?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, solvent). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations in cell-based assays .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile conflicting activity data .
Q. What are the critical considerations for impurity profiling of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid in pharmaceutical research?
- Methodological Answer :
- Impurity Identification : Synthesize potential impurities (e.g., regioisomers, oxidation byproducts) and use them as reference standards .
- Quantitative Analysis : Develop a validated UPLC method with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and a 0.1% formic acid/methanol gradient. Limit of quantification (LOQ) should be ≤0.05% .
- Stability-Indicating Methods : Stress testing (heat, light, humidity) to confirm method robustness .
Q. How can computational chemistry aid in predicting the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. For example, the methoxy group may undergo demethylation via CYP3A4, forming a hydroxylated metabolite .
- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., hydrolysis of the ester group) .
- Validation : Compare predictions with in vitro hepatocyte incubation studies using LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
